N-Desethyl Chloroquine Hydrochloride is a significant metabolite of chloroquine and hydroxychloroquine, both of which are well-known antimalarial drugs. This compound is primarily formed through the N-dealkylation of chloroquine, a process facilitated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. Its chemical structure is characterized by the presence of a chloroquine backbone with an ethyl group removed, making it an important subject of study in pharmacology and medicinal chemistry.
N-Desethyl Chloroquine Hydrochloride can be sourced from various chemical suppliers and is often utilized in research laboratories for its analytical and therapeutic properties. It is cataloged under several identifiers, including the CAS number 4298-11-7 and 15912-96-6, which are used for regulatory and purchasing purposes.
This compound belongs to the class of 4-aminoquinoline derivatives. It is classified as a metabolite due to its formation from the metabolism of chloroquine. Its role in both pharmacological effects and as a reference standard in analytical chemistry underscores its importance in both clinical and research settings.
The synthesis of N-Desethyl Chloroquine Hydrochloride typically involves the N-dealkylation of chloroquine. This can be achieved through several methods, including:
In industrial settings, high-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and quality of N-Desethyl Chloroquine Hydrochloride. The HPLC process allows for the effective separation and quantification of this compound from various biological samples and pharmaceutical formulations.
The molecular structure of N-Desethyl Chloroquine Hydrochloride can be described by its IUPAC name: 4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine; hydrochloride. Its structural formula includes:
The compound's molecular formula is , with a molecular weight of approximately 305.82 g/mol. The InChI key for this compound is AKEUGBWALMVNQS-UHFFFAOYSA-N, which provides a unique identifier for database searches.
N-Desethyl Chloroquine Hydrochloride is involved in several types of chemical reactions:
Common reagents used in these reactions include:
Controlled conditions such as temperature and pH are essential to achieving desired outcomes in these reactions.
The mechanism of action of N-Desethyl Chloroquine Hydrochloride primarily involves its interaction with cellular processes related to lysosomal activity and autophagy. It disrupts membrane stability and alters signaling pathways, leading to modulation in cytokine production. This compound inhibits heme polymerase activity in malarial parasites, preventing the conversion of toxic heme into non-toxic hemazoin, thereby contributing to parasite death .
N-Desethyl Chloroquine Hydrochloride typically appears as a white crystalline powder. It is soluble in water, which facilitates its use in various biological assays.
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm identity and purity .
N-Desethyl Chloroquine Hydrochloride has diverse applications across several scientific fields:
This compound's unique properties make it a valuable asset in ongoing research aimed at understanding drug metabolism and developing new therapeutic strategies against infectious diseases and autoimmune disorders.
N-dealkylation represents the dominant biotransformation pathway for chloroquine (CQ) and its structural analog hydroxychloroquine (HCQ) in mammalian systems. This metabolic reaction sequentially removes ethyl groups from the tertiary amine side chain of the parent compound through cytochrome P450-mediated oxidation [1] [6]. The process generates monodesethylchloroquine (also known as N-desethyl chloroquine or DCQ) as the primary metabolite, which undergoes further N-dealkylation to form didesethylchloroquine (bisdesethylchloroquine) and ultimately 7-chloro-4-aminoquinoline as terminal metabolites [4] [6]. The reaction mechanism involves:
N-desethyl chloroquine retains the 4-aminoquinoline core structure of the parent compound, preserving its potential pharmacological activity while exhibiting altered physicochemical properties. This metabolite is pharmacologically relevant due to its significant antimalarial activity and extended elimination half-life compared to the parent drug. The sequential N-dealkylation process substantially influences the overall pharmacological profile of chloroquine therapy, as metabolites contribute significantly to both therapeutic and toxicological outcomes [1] [4].
Table 1: Sequential N-dealkylation Pathway of Chloroquine
Metabolic Step | Substrate | Primary Metabolite | Key Enzymes | Elimination Product |
---|---|---|---|---|
First N-dealkylation | Chloroquine (CQ) | N-Desethylchloroquine (DCQ) | CYP2C8, CYP3A4/5, CYP2D6 | Acetaldehyde |
Second N-dealkylation | N-Desethylchloroquine (DCQ) | Didesethylchloroquine | CYP3A4, CYP2C8 | Acetaldehyde |
Terminal metabolism | Didesethylchloroquine | 7-Chloro-4-aminoquinoline | Non-CYP pathways | - |
Multiple hepatic cytochrome P450 isoforms contribute to the formation of N-desethyl chloroquine through oxidative N-deethylation, with significant variation in their relative contributions:
CYP2C8: This polymorphic enzyme demonstrates the highest affinity for chloroquine N-deethylation, acting as the principal catalyst at therapeutic concentrations (Km = 444 ± 121 μM, Vmax = 617 ± 128 pmol/min/mg protein) [1] [7]. Pharmacogenetic studies indicate that CYP2C8 polymorphisms significantly influence chloroquine metabolic clearance, with certain variants (e.g., CYP2C8*2 and *3) exhibiting reduced activity. Co-administration of CYP2C8 inhibitors (e.g., quercetin) reduces chloroquine N-deethylation by 20-40%, highlighting its pivotal role [1].
CYP3A4/5: These enzymes constitute a high-capacity system characterized by higher Km but greater Vmax values compared to CYP2C8. CYP3A4/5 contributes substantially to chloroquine metabolism, particularly at elevated concentrations. Simultaneous inhibition with ketoconazole (CYP3A inhibitor) and quercetin (CYP2C8 inhibitor) results in profound (80%) inhibition of chloroquine N-deethylation, demonstrating the complementary roles of these pathways [1] [4].
CYP2D6: This polymorphic enzyme exhibits low Km but low Vmax for chloroquine metabolism in vitro, suggesting high affinity but limited capacity. However, its in vivo contribution appears minor except in individuals expressing the CYP2D6 poor metabolizer phenotype. Interestingly, chloroquine itself acts as a CYP2D6 inhibitor, potentially creating nonlinear pharmacokinetics through autoinhibition of its minor metabolic pathway [1] [4].
Other Isoforms: CYP1A2, CYP2C19, and CYP3A5 demonstrate measurable in vitro activity but contribute minimally to overall clearance under physiological conditions. Their clinical significance emerges primarily in cases of extreme polymorphism or drug interactions involving potent inhibitors or inducers [1].
Table 2: Kinetic Parameters of Major CYP Isoforms in Chloroquine N-Deethylation
CYP Isoform | Affinity (Km, μM) | Capacity (Vmax) | Relative Contribution (%) | Inhibition Sensitivity |
---|---|---|---|---|
CYP2C8 | 444 ± 121 | 617 ± 128 pmol/min/mg | ~50% | Quercetin (20-40%) |
CYP3A4 | High Km component (3.43 mM) | 10.5 nmol/min/mg | ~30-40% | Ketoconazole (20-30%) |
CYP2D6 | Low Km component (0.21 mM) | 1.02 nmol/min/mg | <10% | Quinidine (potent) |
CYP2C19 | Not fully characterized | Moderate | Minor | Omeprazole |
The stereoselectivity of chloroquine metabolism deserves particular attention. The (S)-(+)-chloroquine enantiomer undergoes faster clearance than the (R)-(-)-enantiomer, primarily due to preferential metabolism to desethylchloroquine. This stereoselective metabolism results in higher and more sustained blood concentrations of the (R)-(-)-enantiomer following administration of the racemate [1] [4].
The pharmacokinetic profiles of chloroquine and its principal metabolite N-desethyl chloroquine exhibit substantial differences that influence their pharmacological activity:
Absorption and Distribution: Chloroquine demonstrates high oral bioavailability (70-80%) and extensive tissue distribution, with an apparent volume of distribution (Vd) of 200-800 L/kg, indicating profound sequestration in tissues [2] [4]. Protein binding ranges between 30-40%, with preferential binding of the (S)-(+)-enantiomer to human serum albumin (binding sites: 33; affinity constant: 7.7 × 10³ M⁻¹) [1]. N-desethyl chloroquine shows comparable distribution characteristics but likely with altered tissue partitioning due to its reduced lipophilicity.
Metabolic Kinetics: Following administration of therapeutic doses, plasma concentrations of N-desethyl chloroquine reach approximately 30-50% of the parent compound. Notably, the metabolic ratio (desethylchloroquine:chloroquine) increases during chronic administration due to the metabolite's extended half-life. The formation clearance to desethylchloroquine varies significantly between individuals (11-fold range), influenced by factors including CYP polymorphisms, co-medications, and inflammatory states [1] [7].
Elimination Characteristics: Chloroquine exhibits multiphasic elimination with an initial half-life of 1.6 days and a terminal half-life ranging from 20-60 days [4]. N-desethyl chloroquine demonstrates an even more prolonged terminal half-life (exceeding 60 days in some reports) due to its deep tissue distribution and slow release from lysosomal compartments [3] [4]. Renal excretion accounts for approximately 50% of chloroquine elimination as unchanged drug, with 10% excreted as desethylchloroquine. The remainder undergoes further metabolism to di-desethylchloroquine and other minor metabolites [4].
Exposure Correlations: Population pharmacokinetic analyses reveal significant correlations between chloroquine exposure and its active metabolites. Higher area-under-the-curve (AUC) values of chloroquine are associated with reduced haemoglobin decreases by day 14 in malaria treatment (Coefficient -0.02, 95% CI -0.005 to -0.03, p=0.01), suggesting concentration-dependent pharmacological effects that likely include contributions from active metabolites [7]. The extended presence of N-desethyl chloroquine in systemic circulation contributes substantially to the long duration of action observed with chloroquine therapy.
Table 3: Comparative Pharmacokinetic Parameters of Chloroquine and N-Desethyl Chloroquine
Parameter | Chloroquine | N-Desethyl Chloroquine | Clinical Significance |
---|---|---|---|
Oral Bioavailability | 70-80% | Not applicable (metabolite) | Consistent systemic exposure |
Volume of Distribution (Vd) | 200-800 L/kg | Likely similar | Extensive tissue distribution |
Protein Binding | 30-40% (albumin & α1-acid glycoprotein) | Not fully characterized | (S)-(+)-enantiomer preferential binding |
Formation Half-life | - | ~1-3 days | Delayed metabolite accumulation |
Terminal Half-life | 20-60 days | >60 days | Prolonged therapeutic/toxic potential |
Renal Excretion (% dose) | ~50% unchanged | ~10% | Multiple elimination pathways |
Significant interspecies differences exist in the efficiency of chloroquine N-deethylation, impacting the translational relevance of preclinical data:
Human vs. Primate Models: Humans demonstrate substantial metabolic conversion of chloroquine to N-desethyl chloroquine, with the metabolite constituting 30-50% of circulating drug-related material. Non-human primates generally exhibit comparable metabolic profiles, making them suitable models for studying chloroquine disposition. However, differences in CYP2C8 orthologs may lead to quantitative variations in metabolic rates between species [3] [6].
Rodent Models: Mice and rats exhibit markedly faster clearance of chloroquine compared to humans, with substantially reduced formation of N-desethyl chloroquine. Rodent studies typically report a metabolic ratio (desethylchloroquine:chloroquine) of <0.1, compared to 0.3-0.5 in humans following equivalent dosing. This discrepancy primarily results from differential CYP expression patterns, particularly lower CYP2C-like activity in rodents [6]. These metabolic differences necessitate careful interpretation of rodent toxicological and efficacy data.
In Vitro Systems: Human liver microsomes demonstrate N-desethyl chloroquine formation kinetics (Km 444 ± 121 μM, Vmax 617 ± 128 pmol/min/mg protein) that differ substantially from those observed in rodent microsomal preparations. Recombinant enzyme systems confirm CYP2C8 and CYP3A4 as the principal human catalysts, while rodent orthologs show divergent catalytic efficiency [1]. These interspecies variations in metabolic capacity significantly influence drug exposure ratios (parent:metabolite) and complicate extrapolation of preclinical findings to clinical settings.
Clinical Implications: The variable metabolic conversion across species necessitates careful dose selection in nonclinical toxicology studies to ensure exposure to N-desethyl chloroquine is clinically relevant. Pharmacokinetic/pharmacodynamic modeling approaches that account for species-specific differences in metabolic clearance provide more accurate prediction of human responses [3] [7]. Understanding these interspecies differences is particularly crucial when evaluating the chronic toxicity profile of chloroquine, as the long half-life metabolites like N-desethyl chloroquine contribute substantially to cumulative tissue exposure.
Table 4: Interspecies Variability in Chloroquine Metabolism to N-Desethyl Chloroquine
Species | Metabolic Ratio (DCQ:CQ) | Relative Half-life (Days) | Primary CYP Isoforms | Translational Relevance |
---|---|---|---|---|
Human | 0.3-0.5 | 20-60 (CQ); >60 (DCQ) | CYP2C8 > CYP3A4 > CYP2D6 | Clinical reference standard |
Non-human Primate | 0.2-0.4 | Similar to human | Orthologs of CYP2C8/3A4 | High relevance |
Rat | 0.05-0.1 | 2-3 (CQ); 4-7 (DCQ) | CYP3A1/2 > CYP2C11 | Limited metabolic translation |
Mouse | 0.03-0.08 | 1-2 (CQ); 3-5 (DCQ) | CYP3A11 > CYP2C37 | Limited metabolic translation |
Dog | 0.1-0.2 | 4-8 (CQ); 10-15 (DCQ) | CYP3A12 > CYP2C21 | Moderate relevance |
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